![molecular formula C23H30O3 B4333648 1,1'-[5-methoxy-2,2-bis(methoxymethyl)cyclohexane-1,3-diyl]dibenzene](/img/structure/B4333648.png)
1,1'-[5-methoxy-2,2-bis(methoxymethyl)cyclohexane-1,3-diyl]dibenzene
Overview
Description
1,1'-[5-methoxy-2,2-bis(methoxymethyl)cyclohexane-1,3-diyl]dibenzene, also known as MMB-CHMICA, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic and research applications.
Mechanism of Action
1,1'-[5-methoxy-2,2-bis(methoxymethyl)cyclohexane-1,3-diyl]dibenzene binds to the CB1 and CB2 receptors in the endocannabinoid system, causing a range of physiological effects. It has been shown to have analgesic, anti-inflammatory, and anxiolytic properties, making it a potential candidate for the treatment of chronic pain, inflammation, and anxiety disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has a high binding affinity for the CB1 and CB2 receptors, which are located throughout the body. When these receptors are activated, they can produce a range of physiological effects, including pain relief, reduced inflammation, and decreased anxiety.
Advantages and Limitations for Lab Experiments
One advantage of using 1,1'-[5-methoxy-2,2-bis(methoxymethyl)cyclohexane-1,3-diyl]dibenzene in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors, which allows for precise targeting of the endocannabinoid system. However, one limitation is the lack of long-term safety data, which makes it difficult to assess its potential therapeutic applications.
Future Directions
There are several potential future directions for research on 1,1'-[5-methoxy-2,2-bis(methoxymethyl)cyclohexane-1,3-diyl]dibenzene. One area of interest is its potential use in the treatment of chronic pain and inflammation. Another area of research is its potential use as an anxiolytic agent for the treatment of anxiety disorders. Additionally, further research is needed to assess the long-term safety and efficacy of this compound in humans.
In conclusion, this compound is a synthetic cannabinoid that has potential therapeutic and research applications due to its high affinity for the CB1 and CB2 receptors. While further research is needed to fully understand its potential uses and limitations, it has shown promising results in preclinical studies and warrants further investigation.
Scientific Research Applications
1,1'-[5-methoxy-2,2-bis(methoxymethyl)cyclohexane-1,3-diyl]dibenzene has been primarily used in scientific research to study the endocannabinoid system and its potential therapeutic applications. It has been shown to have high affinity for the CB1 and CB2 receptors, which are responsible for regulating pain, mood, appetite, and other physiological processes.
properties
IUPAC Name |
[5-methoxy-2,2-bis(methoxymethyl)-3-phenylcyclohexyl]benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O3/c1-24-16-23(17-25-2)21(18-10-6-4-7-11-18)14-20(26-3)15-22(23)19-12-8-5-9-13-19/h4-13,20-22H,14-17H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHARMJHXGEBKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(C(CC(CC1C2=CC=CC=C2)OC)C3=CC=CC=C3)COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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